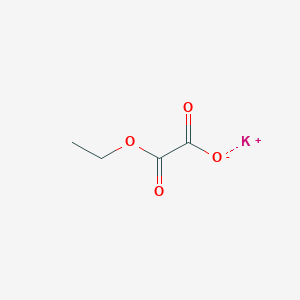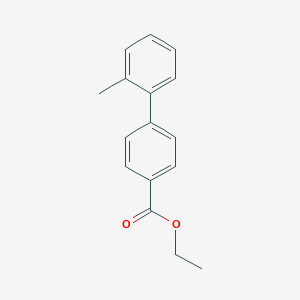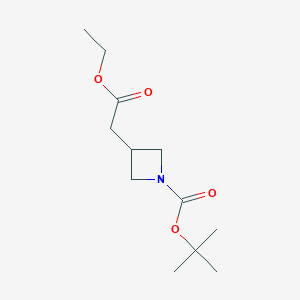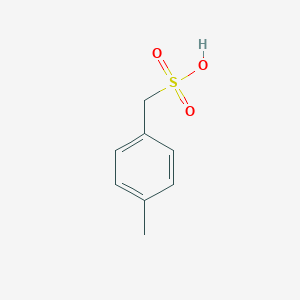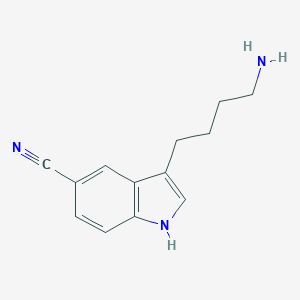
3-(4-aminobutyl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
3-(4-aminobutyl)-1H-indole-5-carbonitrile (3-ABC) is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of indole-5-carbonitrile and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Detosylation of Amino-Indole-Carbonitriles : Research by Michaelidou & Koutentis (2010) explored the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles using thiophenol and DBU, leading to detosylated 3-aminoindole-2-carbonitriles, which could have implications in the synthesis and modification of compounds like 3-(4-aminobutyl)-1H-indole-5-carbonitrile (Michaelidou & Koutentis, 2010).
Novel Fused Pyrimido[4",5"5',6']-[1,2,4]triazino[3',4'3,4] [1,2,4]triazino[5,6-b]indoles
: Ali & Saad (2018) synthesized polyheterocyclic compounds from 3-amino-[1,2,4]triazino[5,6-b]indole, indicating potential pathways for complex molecular syntheses involving indole-carbonitriles (Ali & Saad, 2018).
Synthesis of Aminoindoloisoquinoline-Carbonitriles : Kobayashi et al. (2015) demonstrated the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing a method potentially applicable to the synthesis of similar indole-carbonitrile derivatives (Kobayashi et al., 2015).
Biological and Pharmaceutical Applications
Anticancer Activity of Indole-Carbonitriles : Radwan, Alminderej, & Awad (2020) investigated the cytotoxic activity of tetrazolopyrimidine-6-carbonitrile compounds against human cancer cell lines, indicating a potential role for indole-carbonitrile derivatives in cancer therapy (Radwan, Alminderej, & Awad, 2020).
Aminoethyl-Substituted Indole-3-Acetic Acids : Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid, which could be used in novel research tools, possibly including derivatives of 3-(4-aminobutyl)-1H-indole-5-carbonitrile (Ilić et al., 2005).
Novel Synthesis Methods
- One-Pot Multicomponent Synthesis : Zhao et al. (2009) reported a one-pot synthesis of indole-containing pyridine derivatives, a method potentially adaptable for synthesizing compounds like 3-(4-aminobutyl)-1H-indole-5-carbonitrile (Zhao et al., 2009).
Mécanisme D'action
Target of Action
The compound 3-(4-aminobutyl)-1H-indole-5-carbonitrile, also known as agmatine, primarily targets the eukaryotic initiation factor 5A (eIF5A) . eIF5A is a protein involved in protein synthesis and is highly conserved in all eukaryotes .
Mode of Action
Agmatine interacts with its target, eIF5A, through a two-step enzymatic process. First, deoxyhypusine synthase (DHPS) cleaves the 4-aminobutyl moiety of spermidine and transfers it to the ε-amino group of a specific lysine residue of the eIF5A precursor protein to form an intermediate, deoxyhypusine . This intermediate is subsequently hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine in eIF5A .
Biochemical Pathways
The action of agmatine affects the polyamine metabolic pathway . Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .
Pharmacokinetics
It is known that agmatine can be synthesized in the body from the amino acid arginine . Isotope labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes .
Result of Action
The result of agmatine’s action is the modulation of multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism
Action Environment
The action of agmatine can be influenced by various environmental factors. For instance, the presence of proteases, pH changes, or salts and divalent cations such as those present in serum can reduce the activity of agmatine
Propriétés
IUPAC Name |
3-(4-aminobutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVLXUBQTKDVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467723 | |
| Record name | 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminobutyl)-1H-indole-5-carbonitrile | |
CAS RN |
143612-85-5 | |
| Record name | 3-(4-Aminobutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-AMINOBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTT8U3TU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



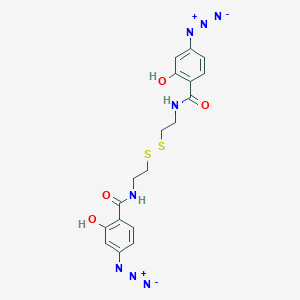
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)
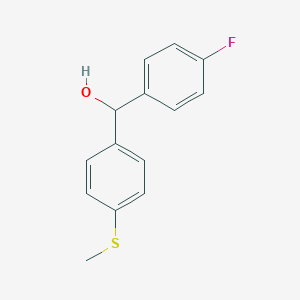


![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)
